An In-depth Technical Guide to the Synthesis and Characterization of Hexaammineruthenium(II) Chloride
An In-depth Technical Guide to the Synthesis and Characterization of Hexaammineruthenium(II) Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of hexaammineruthenium(II) chloride, a compound of significant interest in chemical research and catalysis.[1]
Synthesis of Hexaammineruthenium(II) Chloride, [Ru(NH₃)₆]Cl₂
The synthesis of hexaammineruthenium(II) chloride is typically achieved through the reduction of the more stable hexaammineruthenium(III) chloride. A well-established and reliable method for this conversion is detailed in Inorganic Syntheses.
Experimental Protocol
A common and effective method for the preparation of hexaammineruthenium(II) chloride involves the reduction of hexaammineruthenium(III) chloride using a zinc amalgam in an ammonia (B1221849) solution.
Materials:
-
Hexaammineruthenium(III) chloride, [Ru(NH₃)₆]Cl₃
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Zinc dust
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Mercury(II) chloride, HgCl₂
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Concentrated aqueous ammonia
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Deoxygenated water
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Ethanol
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Diethyl ether
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Inert gas (e.g., Argon or Nitrogen)
Procedure:
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Preparation of Zinc Amalgam: In a fume hood, carefully prepare a zinc amalgam by adding zinc dust to a solution of mercury(II) chloride in water. Allow the mixture to react, then decant the aqueous solution and wash the amalgam thoroughly with deoxygenated water.
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Reaction Setup: In a flask equipped with a magnetic stirrer and an inert gas inlet, dissolve hexaammineruthenium(III) chloride in a minimal amount of warm, deoxygenated aqueous ammonia. The solution should be a pale yellow-orange color.
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Reduction: Add the freshly prepared zinc amalgam to the stirred solution of the ruthenium(III) complex under a continuous flow of inert gas. The color of the solution will gradually change to a very pale yellow or colorless solution, indicating the reduction of Ru(III) to Ru(II). This process may take several hours.
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Isolation of the Product: Once the reduction is complete (as indicated by the color change), carefully decant the solution away from the zinc amalgam.
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Precipitation: Cool the resulting solution in an ice bath. The hexaammineruthenium(II) chloride will precipitate as a pale yellow solid.[2]
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Washing and Drying: Collect the solid by filtration under an inert atmosphere. Wash the product sequentially with small portions of ice-cold deoxygenated water, ethanol, and finally diethyl ether. Dry the product under a stream of inert gas or in a vacuum desiccator.
Note: Hexaammineruthenium(II) chloride is sensitive to air, especially in solution, and should be handled under an inert atmosphere to prevent oxidation back to the ruthenium(III) state.
Synthesis Workflow
Characterization of Hexaammineruthenium(II) Chloride
A suite of analytical techniques is employed to confirm the identity, purity, and electronic properties of the synthesized hexaammineruthenium(II) chloride.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the presence of the ammine ligands and assessing the coordination environment of the ruthenium center.
Experimental Protocol:
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Sample Preparation: Prepare a solid sample by mixing a small amount of the complex with dry potassium bromide (KBr) and pressing it into a pellet. Alternatively, a Nujol mull can be prepared.
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Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Data Presentation:
| Vibrational Mode | Wavenumber (cm⁻¹) for [Ru(NH₃)₆]Cl₂ | Wavenumber (cm⁻¹) for [Ru(NH₃)₆]Cl₃ | Assignment |
| N-H Stretching | ~3150 | ~3250 | ν(N-H) |
| Degenerate NH₃ Deformation | ~1600 | ~1620 | δd(NH₃) |
| Symmetric NH₃ Deformation | ~1220 | ~1360 | δs(NH₃) |
| NH₃ Rocking | ~770 | ~790 | ρr(NH₃) |
| Ru-N Stretching | Not readily observed | ~450 | ν(Ru-N) |
Note: The exact peak positions can vary slightly depending on the sample preparation and instrument. The metal-nitrogen stretching vibrations are typically observed at higher frequencies for the ruthenium(III) complexes compared to the ruthenium(II) complexes.[3][4]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the complex. While the hexaammineruthenium(II) ion is often generated in situ for these measurements due to its air sensitivity, spectra of the isolated complex can be obtained in deoxygenated solvents.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of [Ru(NH₃)₆]Cl₂ in deoxygenated water.
-
Instrumentation: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.
Data Presentation:
| Complex Ion | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
| [Ru(NH₃)₆]²⁺ (aq) | ~275 | ~500 | Ligand-to-metal charge transfer (LMCT) |
| [Ru(NH₃)₆]³⁺ (aq) | ~275, ~325 | Varies | Ligand-to-metal charge transfer (LMCT) |
The UV-Vis spectrum of the hexaammineruthenium(III) ion shows distinct peaks that change upon reduction to the ruthenium(II) state.[5]
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to study the redox behavior of the [Ru(NH₃)₆]³⁺/²⁺ couple. This redox couple is well-known for its reversible one-electron transfer process.
Experimental Protocol:
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Electrolyte Solution: Prepare a solution of the ruthenium complex (typically starting with [Ru(NH₃)₆]Cl₃, which is then reduced in the first scan) in a suitable supporting electrolyte, such as 0.1 M KCl in deionized water.
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Electrochemical Cell: Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
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Instrumentation: Perform the cyclic voltammetry experiment using a potentiostat, scanning the potential over a range that encompasses the redox potential of the Ru(III)/Ru(II) couple (e.g., from +0.3 V to -0.5 V vs. Ag/AgCl).
Data Presentation:
| Parameter | Typical Value (vs. Ag/AgCl in 0.1 M KCl) |
| Formal Potential (E°') | ~ -0.18 V |
| Peak-to-Peak Separation (ΔEp) | ~ 60-70 mV at slow scan rates |
| Ipa / Ipc Ratio | ~ 1 |
The nearly equal anodic and cathodic peak currents and a peak separation close to 59/n mV (where n=1 for a one-electron process) are characteristic of a reversible redox process.[6][7][8][9][10]
Characterization Workflow
References
- 1. Hexaammineruthenium(II) chloride 99.9 trace metals 15305-72-3 [sigmaaldrich.com]
- 2. strem.com [strem.com]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. research.monash.edu [research.monash.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
